(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid
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Overview
Description
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid is a compound that features a tetrazole ring, a sulfur-containing side chain, and a butanoic acid moiety. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including (2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid, can be approached through various methods. One common method involves the reaction of oximes with sodium azide in the presence of a Lewis acid catalyst such as indium(III) chloride . This method offers good yields and mild reaction conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazole compounds.
Scientific Research Applications
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a bioisostere for carboxylic acids, making it useful in drug design.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting different biological activities.
Uniqueness
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid is unique due to its combination of a tetrazole ring and a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-4-methylsulfanyl-2-(tetrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-13-3-2-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSQHICDPMUDA-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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